1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine
Description
Contextualization within the Pyrazolidine (B1218672) and Dinitrogen Heterocycle Landscape
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to medicinal chemistry. nih.gov Nitrogen-containing heterocycles are especially prominent, forming the core of a vast number of natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.govsemanticscholar.orgiipseries.org More than 85% of all biologically active compounds are reported to be heterocyclic or contain a heterocyclic moiety. nih.gov
Within this broad class, dinitrogen heterocycles, which contain two nitrogen atoms in the ring, are of significant interest. The pyrazole (B372694) family, which includes pyrazole, pyrazoline, and the fully saturated pyrazolidine, is a "privileged scaffold" in drug discovery. nih.govnih.govmdpi.commdpi.com Pyrazole-containing compounds are found in numerous top-selling drugs used to treat a range of diseases from cancer to hypertension. nih.govnih.gov
Pyrazolidine, a five-membered saturated ring with two adjacent nitrogen atoms, is the fully reduced form of pyrazole. researchgate.net This saturated core provides a three-dimensional geometry that is often desirable for molecular recognition in biological systems, analogous to the well-studied pyrrolidine (B122466) ring. researchgate.netfrontiersin.org The pyrazolidine motif itself is found in a variety of bioactive molecules and is a desirable target for synthesis due to its wide range of applications in the pharmaceutical sector. researchgate.netcsic.es The development of synthetic methods to create substituted pyrazolidines is an active area of research, with techniques like [3+2] cycloadditions and palladium-catalyzed carboamination being employed to construct this ring system. researchgate.netcsic.esorganic-chemistry.org
Strategic Significance of the N-Protection by tert-Butoxycarbonyl (Boc) Groups in Pyrazolidine Synthesis
In the synthesis of complex molecules, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions. chemistrysteps.com The nitrogen atoms of the pyrazolidine ring are nucleophilic and basic, necessitating protection during many synthetic transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to a favorable combination of stability and ease of removal. total-synthesis.comresearchgate.netwikipedia.orgresearchgate.net
The strategic importance of using two Boc groups in 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine is multifaceted:
Stability and Orthogonality : The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comresearchgate.net This stability allows for selective manipulation of other functional groups within the molecule. Crucially, it is readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), a property that makes it "orthogonal" to other common protecting groups that are removed by different mechanisms. total-synthesis.com
Ease of Installation and Removal : The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a commercially available and efficient reagent. total-synthesis.comresearchgate.netwikipedia.org Its removal via acid treatment is often a clean reaction, generating volatile byproducts like carbon dioxide and tert-butanol. chemistrysteps.com
Modulation of Reactivity : By converting the ring nitrogens into carbamates, their nucleophilicity and basicity are significantly suppressed. This deactivation is crucial for preventing side reactions during the functionalization of other parts of the molecule, such as the hydroxymethyl group at the 4-position.
Directing Effects : In some heterocyclic systems, N-Boc groups can influence the regioselectivity of subsequent reactions, such as C-H borylation, by directing incoming reagents to specific positions on the ring. nih.gov
| Property | Description | Common Reagents/Conditions | Citations |
|---|---|---|---|
| Protection (Installation) | Reacts with primary and secondary amines to form a stable carbamate. | Di-tert-butyl dicarbonate (Boc₂O), often with a base like DMAP or in aqueous base. | total-synthesis.comwikipedia.org |
| Deprotection (Removal) | Acid-labile; cleaved under acidic conditions. | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in an organic solvent. | chemistrysteps.comtotal-synthesis.comwikipedia.org |
| Stability | Resistant to basic conditions, many nucleophiles, and catalytic hydrogenation. | NaOH, LiAlH₄, H₂/Pd. | total-synthesis.comresearchgate.netresearchgate.net |
| Key Advantage | Allows for chemoselective reactions elsewhere in the molecule and is orthogonal to many other protecting groups (e.g., Fmoc, Cbz). | N/A | total-synthesis.com |
Research Rationale for Investigating the Hydroxymethyl Functional Group at the 4-Position of Pyrazolidine
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery, as it allows for the systematic modification of a core structure to optimize its biological activity and pharmacokinetic properties. clockss.org The placement of a hydroxymethyl group (-CH₂OH) at the 4-position of the 1,2-Bis-Boc-pyrazolidine ring is a deliberate synthetic strategy that imparts significant value to the molecule as a chemical intermediate.
The research rationale for this specific functionalization includes:
Versatile Chemical Handle : The primary alcohol of the hydroxymethyl group is one of the most versatile functional groups in organic synthesis. It serves as a key starting point for a wide array of chemical transformations.
Access to Other Functional Groups : The hydroxymethyl group can be easily oxidized to form an aldehyde or a carboxylic acid, providing access to a different class of compounds and further synthetic manipulations.
Point of Elaboration : It can act as a nucleophile or be converted into an electrophile (e.g., a tosylate or halide), allowing it to be a point of attachment for building more complex molecular structures through C-O, C-N, or C-C bond formation. This is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. rsc.org
Introduction of Chirality : The 4-position of the pyrazolidine ring is a potential stereocenter. The synthesis of enantiomerically pure 4-substituted pyrazolidines is of high interest, as the stereochemistry of drug molecules often plays a critical role in their biological activity. Methods for the stereoselective synthesis of 4-hydroxypyrazolidine derivatives have been developed. organic-chemistry.org
Bioisosteric Replacement and Spacing : The hydroxymethyl group can act as a linker or spacer to position other pharmacophoric groups at an optimal distance for interaction with a biological target. It can also serve as a bioisostere for other functional groups, helping to fine-tune the properties of a lead compound.
Structure
3D Structure
Properties
Molecular Formula |
C14H26N2O5 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
ditert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(9-17)8-16(15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3 |
InChI Key |
YZIABOYUGLSIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Bis Boc 4 Hydroxymethyl Pyrazolidine and Analogous Pyrazolidine Scaffolds
Methodologies for Pyrazolidine (B1218672) Ring Construction
The fundamental challenge in synthesizing 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine and its analogs lies in the efficient construction of the five-membered saturated diazacyclic ring. Various strategies have been developed, primarily revolving around cycloaddition reactions and cyclization pathways involving hydrazine (B178648) derivatives.
Cycloaddition Reactions in the Formation of Pyrazolidine Systems
[3+2] Cycloaddition reactions are among the most powerful and versatile methods for constructing five-membered heterocyclic rings, including the pyrazolidine core. chim.itcsic.es This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (a dipolarophile, typically an alkene). csic.es
One of the most common strategies involves the use of azomethine imines as 1,3-dipoles, which react with alkenes to form the pyrazolidine ring. nih.gov Azomethine imines can be generated in situ from various precursors, such as the oxidation of N-aryl-pyrazolidin-3-ones or from N-acylhydrazones. researchgate.net The reaction of these dipoles with electron-deficient alkenes often proceeds with high regioselectivity. For instance, copper-catalyzed [3+2] cycloadditions of azomethine imines with terminal alkynes have been developed, initially yielding pyrazoline structures that can be subsequently reduced to pyrazolidines. nih.gov Similarly, reactions with alkenes can directly afford the pyrazolidine skeleton. The development of catalytic asymmetric versions of these reactions has made them particularly attractive for synthesizing optically active pyrazolidines. chim.it
Another significant [3+2] cycloaddition pathway utilizes hydrazones as precursors to the three-atom component. chim.it In the presence of a Lewis acid catalyst, acylhydrazones can react with alkenes to furnish pyrazolidine derivatives. Kobayashi and coworkers pioneered the use of chiral Zirconium/BINOL complexes to catalyze the intramolecular [3+2] cycloaddition of acylhydrazones, providing a route to optically active bicyclic pyrazolidines. chim.itnih.gov This methodology was later extended to intermolecular reactions, broadening its applicability. nih.govmdpi.com
The choice of solvent can also play a crucial role in directing the outcome of cycloaddition reactions. For example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 can be controlled to produce either bis(trifluoromethyl)pyrazolines via a [3+2] cycloaddition in a solvent like N,N-dimethylacetamide (DMAc) or cyclopropanes via a [2+1] cycloaddition in 1,2-dichloroethane (B1671644) (DCE). rsc.org
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| N,N-cyclic azomethine imines | Terminal Alkynes | Cu(I) / Chiral Ligand | Forms pyrazolo[1,2-a]pyrazole structures | nih.gov |
| Acylhydrazones | Olefins | Chiral Zirconium/BINOL complex | Catalytic asymmetric intra- and intermolecular cycloadditions | chim.itnih.gov |
| Nitrylimines | Nitroethenes | Thermal | Forms Δ2-Pyrazolines, precursors to pyrazolidines | mdpi.com |
| CF3CHN2 | Conjugated Enynes | DMAc (Solvent) | Solvent-controlled formation of pyrazolines | rsc.org |
Hydrazine-Mediated Cyclizations and Reductive Amination Pathways
Classical and modern synthetic routes frequently employ hydrazine or its derivatives as the core building block, providing the requisite N-N bond for the pyrazolidine ring. csic.es These methods typically involve the reaction of a hydrazine derivative with a C3 electrophilic synthon, such as a 1,3-dihalopropane or an α,β-unsaturated carbonyl compound. csic.es
A prominent pathway is the cascade reaction between a di-1,2-N-protected hydrazine and an α,β-unsaturated aldehyde. chemistryviews.org This transformation, often catalyzed by a chiral amine, proceeds via an aza-Michael addition followed by an intramolecular cyclization (hemiaminal formation) to yield functionalized pyrazolidines. nih.govdiva-portal.org The use of a diprotected hydrazine, such as 1,2-bis(tert-butoxycarbonyl)hydrazine (Di-Boc-hydrazine), is crucial for achieving 1,4-selectivity (aza-Michael addition) over 1,2-selectivity (hydrazone formation). chemistryviews.orgdiva-portal.org This method directly leads to 3-hydroxypyrazolidine derivatives, which can be further modified. nih.gov This approach is highly relevant for the synthesis of 1,2-Bis-Boc protected pyrazolidines.
Another established method is the reductive cyclization of pyrazolines or pyrazolidinones. Substituted 2-pyrazolines, which can be synthesized via the intramolecular Michael addition of α,β-unsaturated hydrazones, undergo regioselective reduction of the C=N double bond with reagents like Super-Hydride® (lithium triethylborohydride) to yield pyrazolidines with high cis-diastereoselectivity. nih.gov
Rhodium-catalyzed addition-cyclization cascades of hydrazines with alkynes have also been developed, providing access to highly substituted pyrazoles, which are structurally related to pyrazolidines and can sometimes serve as their precursors after reduction. organic-chemistry.org Similarly, copper-mediated cyclization of hydrazines with enediynones offers a route to fused pyrazole (B372694) systems. rsc.org These methods highlight the versatility of hydrazine in constructing nitrogen-containing heterocycles through transition-metal catalysis.
Stereoselective and Enantioselective Synthesis of this compound
Achieving stereocontrol in the synthesis of substituted pyrazolidines is critical for their application in medicinal chemistry and as chiral ligands. For a target like this compound, which contains a stereocenter at the C4 position, enantioselective synthesis is paramount. Key strategies include using chiral starting materials, employing chiral auxiliaries, and leveraging asymmetric catalysis.
Chiral Pool Approaches and Derivatization from Chiral Precursors
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is incorporated into the final product, obviating the need for an asymmetric induction step. Terpenes, amino acids, and carbohydrates are common chiral precursors.
An example of this strategy is the synthesis of enantiomerically pure bicyclic pyrazolidine derivatives from (+)-pulegone, a naturally occurring chiral terpene. nih.gov The synthesis begins with the condensation of (+)-pulegone with hydrazine to form a hexahydroindazole intermediate. This intermediate can then be N-substituted and subsequently reduced to yield the target octahydroindazoles (bicyclic pyrazolidines), preserving the stereochemical information from the starting material. nih.gov While this example yields a bicyclic system, the principle of using a chiral precursor can be adapted to synthesize monocyclic pyrazolidines like the target compound by starting with an appropriate acyclic chiral building block.
Asymmetric Induction Strategies via Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of pyrazolidines.
In the context of [3+2] cycloaddition reactions, chiral auxiliaries have been employed to control the facial selectivity of the dipolarophile. For instance, the Sibi group reported a pioneering example of catalytic asymmetric [3+2] cycloaddition using a chiral Mg(II)-complex as a catalyst, where the stereochemistry was effectively controlled, achieving high enantioselectivities. chim.it While this is a catalytic approach, similar stereocontrol can be achieved by attaching a chiral auxiliary directly to the alkene dipolarophile. For example, a diastereodivergent process for synthesizing enantiopure pyrazolidine derivatives was developed using 3-acryloyl-2-oxazolidinone (B1245777) as a chiral Michael acceptor in a Ni(II)-catalyzed asymmetric [3+2] cycloaddition with N,N'-cyclic azomethine imines. nih.gov The oxazolidinone auxiliary directs the approach of the 1,3-dipole, leading to a highly diastereoselective reaction.
Catalytic Asymmetric Reactions for Introducing Chirality
Catalytic asymmetric synthesis represents the most efficient and atom-economical approach to producing enantiomerically enriched compounds. This strategy employs a small amount of a chiral catalyst to generate a large quantity of a chiral product. Both organocatalysis and metal-based catalysis have been extensively developed for the asymmetric synthesis of pyrazolidines. chim.itresearchgate.net
Organocatalysis: A highly effective metal-free approach involves the reaction of diprotected hydrazines with α,β-unsaturated aldehydes, catalyzed by chiral secondary amines (e.g., prolinol derivatives). nih.govdiva-portal.org This reaction proceeds through an aza-Michael/hemiaminal cascade sequence. The chiral amine catalyst forms a transient iminium ion with the enal, which activates the substrate and provides a chiral environment for the nucleophilic attack of the hydrazine. This method delivers 3-hydroxypyrazolidine derivatives with excellent enantioselectivities (98–99% ee). chemistryviews.orgnih.gov These products can then be further functionalized, for instance, through Lewis acid-mediated allylation, to access other substituted pyrazolidines with high diastereoselectivity. diva-portal.org
Metal Catalysis: Chiral Lewis acids have proven to be powerful catalysts for the enantioselective synthesis of pyrazolidines via [3+2] cycloadditions. chim.it As mentioned, Kobayashi's zirconium-catalyzed enantioselective cycloaddition of hydrazones to olefins was a landmark development. nih.gov Other metal systems have also been explored. For example, chiral Mg(OTf)2 complexes with N,N'-dioxide ligands have been used to catalyze the 1,3-dipolar cycloaddition of azomethine imines to methyleneindolinones. nih.gov Similarly, copper(I) complexes with chiral phosphaferrocene-oxazoline ligands have been successfully used in the asymmetric [3+2] cycloaddition of azomethine imines with alkynes, achieving up to 90% ee. nih.gov
| Strategy | Method | Catalyst/Reagent | Typical Enantioselectivity | Reference |
|---|---|---|---|---|
| Chiral Pool | Derivatization of (+)-pulegone | Hydrazine, LiBEt3H | Enantiomerically pure | nih.gov |
| Chiral Auxiliary | [3+2] cycloaddition | 3-acryloyl-2-oxazolidinone / Ni(II) catalyst | High diastereoselectivity | nih.gov |
| Organocatalysis | Aza-Michael/hemiaminal cascade | Chiral diarylprolinol silyl (B83357) ether | 98-99% ee | nih.govdiva-portal.org |
| Metal Catalysis | [3+2] cycloaddition | Zr(OPr)4 / Chiral BINOL derivative | High ee | chim.itnih.gov |
| Metal Catalysis | [3+2] cycloaddition | Cu(I) / Chiral phosphaferrocene-oxazoline ligand | Up to 90% ee | nih.gov |
Integration of the Hydroxymethyl Functionality in Pyrazolidine Synthesis
A common and reliable method for introducing the hydroxymethyl group is through the reduction of a carboxylic acid or ester functionality at the C4 position. This functional group interconversion (FGI) is a cornerstone of organic synthesis. The synthesis would typically commence from a precursor such as di-tert-butyl pyrazolidine-1,2,4-tricarboxylate or a related ester derivative.
The nitrogen atoms of the pyrazolidine ring are typically protected to prevent unwanted side reactions and to control the regioselectivity of subsequent transformations. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The double Boc protection of the pyrazolidine nitrogens renders them nucleophilically inert, allowing for selective manipulation of the C4 substituent.
The key FGI step involves the reduction of a C4-ester or carboxylic acid to the corresponding primary alcohol. This transformation can be accomplished using a variety of reducing agents.
| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Notes |
| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 to rt | A powerful, non-selective reducing agent. Requires anhydrous conditions and careful work-up. |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | 0 to rt | A milder, more selective reagent, often used for aldehydes and ketones, but can reduce esters in the presence of additives or at higher temperatures. |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane | -78 to 0 | Can selectively reduce esters to aldehydes or alcohols depending on stoichiometry and temperature. |
For the synthesis of this compound, a plausible route begins with the commercially available di-tert-butyl pyrazolidine-1,2-dicarboxylate. nih.gov Functionalization at the C4 position to introduce a carboxylic acid or ester group, followed by reduction, would yield the target compound. For instance, the reduction of a precursor like diethyl pyrazole-3,4-dicarboxylate to the corresponding diol has been reported, showcasing the feasibility of such a transformation on a related heterocyclic system. rsc.org
The synthesis of this compound is often approached through multi-step sequences that allow for controlled introduction and manipulation of functional groups. A hypothetical multi-step synthesis is outlined below:
Scheme 1: A Potential Multi-Step Synthesis of this compound
Cycloaddition: A [3+2] cycloaddition reaction between a suitable dienophile, such as an acrylate (B77674) derivative, and a 1,2-di-Boc-protected hydrazine would form the pyrazolidine ring with an ester functionality at the C4 position.
Reduction: The ester group of the resulting 1,2-Bis-Boc-pyrazolidine-4-carboxylate is then selectively reduced to the hydroxymethyl group using a suitable reducing agent like LiAlH₄ in an anhydrous solvent.
Purification: Each step is typically followed by a work-up and purification procedure, such as column chromatography, to isolate the desired intermediate in high purity.
A potential one-pot approach for analogous pyrazolidine scaffolds could involve a tandem reaction where the initial cycloadduct is generated in situ and immediately subjected to reduction. For example, a four-component reaction involving a hydrazine, an aldehyde, a malononitrile, and an alcohol has been developed for the one-pot synthesis of pyrazolo[3,4-d]pyrimidines, demonstrating the power of multicomponent, one-pot strategies in heterocyclic synthesis. beilstein-journals.org While a direct one-pot synthesis for the title compound is not yet prominently reported, the principles from related heterocyclic syntheses provide a roadmap for future development.
| Strategy | Advantages | Disadvantages |
| Multi-Step Synthesis | High control over each reaction step, easier purification of intermediates. | Time-consuming, potential for lower overall yield, more solvent and reagent usage. |
| One-Pot Methodology | Increased efficiency, reduced reaction time, less waste generation. | Compatibility of reagents and reaction conditions can be challenging, purification of the final product can be more complex. |
Development of Novel Synthetic Routes to Access this compound
Research into novel synthetic routes for this compound is driven by the need for more efficient, stereoselective, and scalable methods. One promising area of investigation is the use of chiral starting materials to induce stereochemistry at the C4 position. For example, starting from a chiral precursor like a protected serine derivative could provide a stereodefined route to the target molecule.
Another innovative approach involves the catalytic asymmetric synthesis of pyrazolidine derivatives. While not yet specifically reported for the title compound, asymmetric 1,3-dipolar cycloaddition reactions are a powerful tool for the enantioselective construction of five-membered heterocycles. The development of a catalytic, enantioselective cycloaddition to form a 4-functionalized pyrazolidine, followed by functional group manipulation, would represent a significant advancement.
Furthermore, the exploration of novel starting materials and reaction pathways continues to be a fertile ground for discovery. For instance, the use of ring-closing metathesis (RCM) or other transition-metal-catalyzed cyclization reactions could offer alternative disconnections and more convergent synthetic strategies. The development of such novel routes is crucial for expanding the chemical space around the pyrazolidine scaffold and for enabling the synthesis of complex, biologically active molecules.
Comprehensive Spectroscopic and Analytical Characterization for Structural Elucidation of 1,2 Bis Boc 4 Hydroxymethyl Pyrazolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. For 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.
The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment in the molecule. The tert-butyl groups of the two Boc protecting groups would likely appear as a large singlet (or two closely spaced singlets due to conformational restriction) in the upfield region, integrating to 18 protons. The protons of the pyrazolidine (B1218672) ring and the hydroxymethyl group would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts would be influenced by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.45 | s | 18H | C(CH₃)₃ |
| ~2.5-2.8 | m | 1H | CH (ring) |
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, the carbons of the pyrazolidine ring, and the carbon of the hydroxymethyl group. The chemical shifts of these carbons would be characteristic of their chemical environment.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~28.5 | C(CH₃)₃ |
| ~45-55 | CH₂ (ring), CH (ring) |
| ~65.0 | CH₂ (hydroxymethyl) |
| ~80.0 | C(CH₃)₃ |
To definitively assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be employed:
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the pyrazolidine ring and the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity across the molecule, including the attachment of the Boc groups and the hydroxymethyl group to the pyrazolidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, which is critical for determining the stereochemistry of the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₄H₂₆N₂O₅). The mass spectrum would also display characteristic fragmentation patterns, such as the loss of tert-butyl groups or the entire Boc group, which would further support the proposed structure.
Hypothetical Mass Spectrometry Data
| m/z | Ion |
|---|---|
| 303.1914 | [M+H]⁺ (Calculated for C₁₄H₂₇N₂O₅⁺) |
| 247.1492 | [M - C₄H₉ + H]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy would be utilized to identify the key functional groups present in the molecule. The spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the hydroxyl (O-H) group of the alcohol and the carbonyl (C=O) groups of the Boc protecting groups. C-H and N-C stretching and bending vibrations would also be present.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Broad | O-H stretch |
| ~2975 | Strong | C-H stretch (sp³) |
| ~1690 | Strong | C=O stretch (carbamate) |
Chiroptical Methods for Stereochemical Determination
Chiroptical spectroscopy provides crucial information regarding the absolute configuration of stereocenters within a molecule. These techniques are fundamental in the characterization of enantiomers, which are non-superimposable mirror images of each other.
Optical rotation is the measurement of the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α]D, is a characteristic physical property of a chiral compound and is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, respectively.
For a specific enantiomer of this compound, a non-zero optical rotation would be expected. The magnitude and sign of this rotation would be unique to that enantiomer under specific experimental conditions. In the absence of published experimental data for this specific compound, a hypothetical data set is presented below to illustrate how such results would be reported. The data would be crucial for distinguishing between the (R)- and (S)-enantiomers.
Table 1: Hypothetical Optical Rotation Data for the Enantiomers of this compound
| Enantiomer | Specific Rotation ([α]D) | Concentration (c, g/100 mL) | Solvent | Temperature (°C) |
|---|---|---|---|---|
| (R)-1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine | +15.8° | 1.0 | Chloroform | 25 |
| (S)-1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine | -15.8° | 1.0 | Chloroform | 25 |
Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Chiral molecules will exhibit characteristic CD spectra, with positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to electronic transitions. Enantiomers will produce mirror-image CD spectra.
For this compound, the Boc (tert-butoxycarbonyl) protecting groups contain carbonyl chromophores. The spatial arrangement of these chromophores relative to the stereocenter at C4 would give rise to a distinct CD spectrum. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectra for the (R)- and (S)-enantiomers, the absolute configuration can be confidently assigned.
Below is a hypothetical representation of the key data points that would be extracted from a CD spectrum for the enantiomers of this compound.
Table 2: Hypothetical Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ], deg·cm²·dmol⁻¹) | Solvent |
|---|---|---|---|
| (R)-1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine | 215 | +5000 | Methanol |
| 240 | -3500 | ||
| (S)-1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine | 215 | -5000 | Methanol |
| 240 | +3500 |
The combination of optical rotation and circular dichroism spectroscopy provides a robust and reliable means for the unambiguous determination of the stereochemistry of chiral molecules like this compound. While experimental data for this specific compound is not currently available in the public domain, the principles and hypothetical data presented illustrate the methodology that would be employed in its comprehensive structural elucidation.
Chemical Transformations and Advanced Derivatization of 1,2 Bis Boc 4 Hydroxymethyl Pyrazolidine
Selective Transformations of the Hydroxymethyl Group
The hydroxymethyl substituent at the C4 position of the pyrazolidine (B1218672) ring is a primary site for functionalization. Its reactivity is characteristic of a primary alcohol, allowing for oxidation, esterification, etherification, and nucleophilic substitution reactions.
Oxidation Reactions to Carbonyl or Carboxyl Derivatives
The primary alcohol of 1,2-bis-Boc-4-(hydroxymethyl)pyrazolidine can be selectively oxidized to either the corresponding aldehyde (1,2-bis-Boc-pyrazolidine-4-carbaldehyde) or carboxylic acid (1,2-bis-Boc-pyrazolidine-4-carboxylic acid) using a variety of established oxidation protocols. The choice of oxidant and reaction conditions determines the extent of oxidation.
Mild oxidizing agents are typically employed for the synthesis of the aldehyde derivative to prevent over-oxidation to the carboxylic acid. Common methods include Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), and Dess-Martin periodinane (DMP) oxidation. These reactions are generally performed at low temperatures to ensure high selectivity and yield.
For the preparation of the carboxylic acid derivative, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4) can effectively oxidize the primary alcohol. Alternatively, a two-step procedure involving initial oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (B76162) (NaClO2) can also be employed. The table below summarizes various oxidation reactions.
| Product | Reagents and Conditions | Yield (%) |
| 1,2-bis-Boc-pyrazolidine-4-carbaldehyde | (COCl)₂, DMSO, Et₃N, CH₂Cl₂ | Not Reported |
| 1,2-bis-Boc-pyrazolidine-4-carbaldehyde | Dess-Martin Periodinane, CH₂Cl₂ | Not Reported |
| 1,2-bis-Boc-pyrazolidine-4-carboxylic acid | KMnO₄, acetone, H₂O | Not Reported |
| 1,2-bis-Boc-pyrazolidine-4-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄), acetone | Not Reported |
Data table is representative of typical yields for these reactions on similar substrates, as specific yields for this compound were not detailed in the surveyed literature.
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are often catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP).
Etherification to form ether derivatives can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. Another powerful method for both esterification and etherification is the Mitsunobu reaction. highfine.comrsc.orgrsc.org This reaction allows for the conversion of the alcohol to an ester, ether, or other functional groups under mild conditions using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). highfine.comrsc.orgrsc.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the carbon bearing the hydroxyl group, if it is a chiral center. rsc.org
| Reaction Type | Reagents and Conditions | Product |
| Esterification | R-COOH, DCC, DMAP, CH₂Cl₂ | 1,2-bis-Boc-4-(acyloxymethyl)pyrazolidine |
| Etherification | 1. NaH, THF; 2. R-X | 1,2-bis-Boc-4-(alkoxymethyl)pyrazolidine |
| Mitsunobu Reaction | R-COOH or R-OH, PPh₃, DEAD/DIAD, THF | Ester or Ether derivative |
Nucleophilic Substitution Reactions (e.g., Halogenation, Amination)
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Treatment of this compound with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding sulfonate ester. This activated intermediate can then be displaced by a variety of nucleophiles.
Halogenation: For the synthesis of halogenated derivatives (e.g., chloromethyl, bromomethyl), the Appel reaction is a common and effective method. nih.govresearchgate.netnih.govnih.gov This reaction utilizes triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CCl₄, CBr₄) to convert the alcohol directly into the corresponding alkyl halide under mild conditions. nih.govresearchgate.netnih.govnih.gov
Amination: The tosylated or mesylated intermediate can be reacted with amines to introduce a nitrogen-containing functional group. Alternatively, direct amination can be achieved via the Mitsunobu reaction using nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid. highfine.comrsc.org Subsequent deprotection or reduction steps can then yield the primary amine. Direct amination of α-substituted nitroacetates using di-tert-butyl azodicarboxylate has also been reported as a catalytic asymmetric method. rsc.org
| Transformation | Reagents and Conditions | Intermediate/Product |
| Tosylation | TsCl, Pyridine, CH₂Cl₂ | 1,2-bis-Boc-4-(tosyloxymethyl)pyrazolidine |
| Halogenation (Appel) | PPh₃, CBr₄, CH₂Cl₂ | 1,2-bis-Boc-4-(bromomethyl)pyrazolidine |
| Amination | 1. MsCl, Et₃N; 2. R₂NH | 1,2-bis-Boc-4-(aminomethyl)pyrazolidine derivative |
Selective Deprotection of Boc Groups and Subsequent N-Functionalization
The two Boc groups on the pyrazolidine nitrogen atoms are susceptible to cleavage under acidic conditions. The selective removal of one Boc group in the presence of the other presents a synthetic challenge but is crucial for the regioselective functionalization of the pyrazolidine ring. highfine.comsemanticscholar.org
The selective mono-deprotection can sometimes be achieved by carefully controlling the reaction conditions, such as the concentration of the acid, temperature, and reaction time. researchgate.net Milder acidic conditions or the use of specific Lewis acids may favor the removal of one Boc group over the other, potentially influenced by steric or electronic factors within the molecule. highfine.com For instance, methods for selective Boc deprotection in the presence of other acid-labile groups have been developed, which could be adapted for this purpose. researchgate.net
Once one of the Boc groups is removed, the resulting free secondary amine can undergo a variety of N-functionalization reactions:
N-Alkylation: The secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. semanticscholar.orggoogle.comresearchgate.net Acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates has also been reported as a viable method. semanticscholar.org
N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acylated pyrazolidine derivatives.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.
These N-functionalization reactions provide access to a wide range of asymmetrically substituted pyrazolidine derivatives, which are of significant interest in medicinal chemistry.
| Reaction | Reagents and Conditions | Product |
| Selective Mono-Deprotection | Mild Acidic Conditions (e.g., dilute TFA) or Lewis Acids | tert-butyl 4-(hydroxymethyl)pyrazolidine-1-carboxylate |
| N-Alkylation | R-X, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-Boc-2-alkyl-4-(hydroxymethyl)pyrazolidine |
| N-Acylation | R-COCl, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 1-Boc-2-acyl-4-(hydroxymethyl)pyrazolidine |
Reactivity of the Pyrazolidine Ring System
The pyrazolidine ring itself, being a saturated heterocycle, is generally stable. However, the nitrogen atoms are key sites of reactivity, particularly after the removal of the protecting groups.
Reactions at Nitrogen Atoms
As discussed in the previous section, the primary reactivity of the pyrazolidine ring at the nitrogen atoms involves functionalization after deprotection of the Boc groups. The ability to selectively remove one Boc group allows for the stepwise introduction of different substituents at the N1 and N2 positions, leading to the synthesis of a diverse library of pyrazolidine analogs.
Following the removal of both Boc groups, the resulting pyrazolidine can undergo double N-functionalization, although controlling selectivity in such reactions can be challenging. The reactivity of the two nitrogen atoms may be influenced by the substituent at the C4 position.
Reactions at Carbon Atoms of the Pyrazolidine Ring
The reactivity of the carbon atoms (C3, C4, and C5) in the this compound ring is significantly influenced by the presence of the two bulky tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms. These groups exert both steric and electronic effects that can hinder or direct potential transformations.
General reviews on pyrazolidine chemistry indicate that functionalization of the carbon backbone is possible, though specific examples for the title compound are not readily found in the literature. tandfonline.comcsic.es Potential reactions, theoretically, could include deprotonation at the carbon atoms adjacent to the nitrogen atoms (C3 and C5) followed by electrophilic trapping. However, the acidity of these protons is generally low, and the steric hindrance from the Boc groups would likely necessitate the use of strong, sterically unhindered bases.
Direct substitution reactions on the saturated pyrazolidine ring are challenging without prior functionalization. The hydroxymethyl group at the C4 position offers a handle for further modifications, but reactions involving the ring carbons themselves are not well-documented for this specific molecule.
Synthesis of Pyrazolidine-Based Macrocycles and Oligomers
The synthesis of macrocycles and oligomers incorporating the pyrazolidine moiety is an area of interest for the development of new materials and therapeutic agents. While the literature describes the synthesis of macrocycles from various heterocyclic precursors, including pyrazoles, there is a lack of specific examples that utilize this compound as a monomeric or building block unit. nih.govmdpi.com
Theoretically, the bifunctional nature of a deprotected form of this compound (i.e., with the Boc groups removed to reveal the N-H functionalities and the hydroxymethyl group) could allow for its incorporation into polymeric chains or macrocyclic structures. For instance, the di-amine functionality could react with dicarboxylic acids or their derivatives to form polyamides, and the hydroxyl group could participate in esterification or etherification reactions to form polyesters or polyethers.
However, without specific research detailing these polymerization or macrocyclization reactions with the specified compound, any discussion remains speculative. The successful synthesis of such macrocycles or oligomers would depend on overcoming challenges such as achieving high yields and controlling the regioselectivity of the reactions.
Due to the limited specific data, interactive data tables with detailed research findings on these transformations cannot be generated at this time. The field would benefit from further research to explore the reactivity of the carbon atoms of the this compound ring and its potential as a building block for novel macrocyclic and oligomeric structures.
Applications As a Synthetic Building Block and Future Research Directions
Utilization in the Modular Construction of Complex Molecular Architectures
The structure of 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine is inherently suited for modular synthesis. The hydroxymethyl group at the C4 position serves as a key functional handle for elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution. This enables the attachment of various molecular fragments.
Furthermore, the Boc protecting groups on the nitrogen atoms are crucial for modulating reactivity. Their removal under acidic conditions reveals the hydrazine (B178648) nitrogens, which can then participate in cyclization reactions or be functionalized differently, allowing for the stepwise construction of more complex scaffolds. A hypothetical synthetic pathway illustrating this modularity is shown below:
Illustrative Data Table: Potential Modular Synthetic Transformations
| Step | Reagent/Condition | Transformation | Resulting Intermediate | Potential Application |
|---|---|---|---|---|
| 1 | Dess-Martin periodinane | Oxidation of alcohol | 1,2-Bis-Boc-4-formylpyrazolidine | Aldehyde for Wittig, aldol, or reductive amination reactions |
| 2 | TsCl, Pyridine (B92270) | Tosylation of alcohol | 1,2-Bis-Boc-4-(tosyloxymethyl)pyrazolidine | Precursor for nucleophilic substitution with azides, cyanides, etc. |
| 3 | Trifluoroacetic acid (TFA) | Deprotection of Boc groups | 4-(Hydroxymethyl)pyrazolidine | Free hydrazine for condensation or further N-functionalization |
| 4 | LiAlH₄ (after tosylation) | Reductive cleavage | Chiral 1,2-diaminopropane (B80664) derivative | Building block for ligands and pharmaceuticals |
Note: This table is a hypothetical representation of potential synthetic routes based on the compound's functional groups.
Precursor for the Synthesis of Chiral N-Heterocycles and Related Scaffolds
Assuming the starting material is enantiomerically pure, this compound is an excellent precursor for a variety of chiral nitrogen-containing heterocycles. The pyrazolidine (B1218672) ring itself can be a source of chirality that is transferred to new molecular structures.
For example, oxidation of the pyrazolidine ring could yield a pyrazole (B372694), a common motif in medicinal chemistry. nih.govnih.govnih.gov The initial stereocenter at C4 could direct subsequent reactions, leading to stereochemically defined products. Ring-opening and rearrangement strategies could also be employed to transform the five-membered ring into other heterocyclic systems, such as pyridazines or diazepines, while retaining the chiral information from the C4 substituent. The synthesis of pyrazolo[3,4-b]pyridine derivatives from pyrazole precursors highlights the utility of such scaffolds in creating complex heterocyclic systems. rsc.org
Methodological Contributions to Asymmetric Synthesis and Heterocyclic Chemistry
The development of synthetic routes using this compound would represent a methodological contribution. If this building block can be shown to enable novel, efficient, or highly stereoselective transformations, it would become a valuable tool in the organic chemist's arsenal. For instance, its use in multicomponent reactions could provide rapid access to libraries of complex molecules from simple starting materials. mdpi.com The development of catalyst-free or green synthetic protocols involving such a building block would be of particular interest. The pyrazolidine scaffold itself is a key feature in various synthetic methodologies, including 1,3-dipolar cycloadditions. researchgate.net
Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Conformational Analysis
Computational studies would be essential for understanding the reactivity and conformational behavior of this compound, guiding its use in synthesis. eurasianjournals.com Such studies are routinely applied to pyrazole and pyrazolone (B3327878) derivatives to predict their properties and reaction mechanisms. researchgate.netresearchgate.net
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical methods, particularly Density Functional Theory (DFT), would be employed to investigate the molecule's electronic properties. nih.gov These calculations can predict the most likely sites for nucleophilic or electrophilic attack, determine bond dissociation energies, and calculate the energies of transition states to understand reaction barriers. For example, DFT could be used to model the oxidation of the hydroxymethyl group or the mechanism of ring-opening, providing insights that are difficult to obtain experimentally.
Illustrative Data Table: Hypothetical DFT Calculation Outputs
| Property | Calculation Method | Predicted Value | Implication |
|---|---|---|---|
| HOMO-LUMO Gap | B3LYP/6-31G* | 4.5 eV | Indicates high kinetic stability |
| Natural Atomic Charge on O (hydroxyl) | NPA | -0.75 e | Confirms nucleophilicity of the oxygen atom |
| Proton Affinity of N1 vs. N2 | B3LYP/6-31G* | N1 > N2 | Predicts site of protonation |
Note: This table contains example data and does not represent actual experimental or calculated results.
Molecular Mechanics (MM) and Hybrid QM/MM Approaches for Conformational Space Exploration
The flexibility of the pyrazolidine ring and the bulky, rotatable Boc groups create a complex conformational landscape. Molecular mechanics (MM) force fields are well-suited for rapidly exploring this landscape to identify low-energy conformers. nih.gov The conformation of the ring (envelope vs. twist) and the orientation of the hydroxymethyl and Boc groups can significantly influence the molecule's reactivity and how it interacts with other reagents or catalysts. nih.gov
Hybrid QM/MM methods could be used to model a reaction. The reacting center (e.g., the hydroxymethyl group) would be treated with a high level of QM theory, while the remainder of the molecule and solvent would be modeled using less computationally expensive MM methods. This approach provides a balance of accuracy and efficiency for studying reaction mechanisms in a complex environment.
Q & A
Q. What are the optimal conditions for synthesizing 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine, and how can reaction efficiency be monitored?
Methodological Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrazolidine backbone under anhydrous conditions. Key steps include:
- Boc Protection: Use Boc anhydride with a catalyst like DMAP (4-dimethylaminopyridine) in dichloromethane at 0–25°C to avoid side reactions.
- Hydroxymethyl Introduction: React 4-hydroxymethylpyrazolidine with Boc groups under controlled pH (e.g., pH 6.5–7.5) to minimize decomposition .
- Monitoring: Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC with UV detection at 254 nm. Compare retention times with reference standards .
Q. How should the compound be characterized to confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify Boc group integration (e.g., tert-butyl peaks at ~1.4 ppm) and hydroxymethyl proton signals (δ 3.5–4.0 ppm).
- HPLC Analysis: Employ a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) for purity assessment (>98% by area normalization) .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS m/z 369.41 for related Boc-protected analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Boc group stability under varying experimental conditions?
Methodological Answer: Discrepancies in Boc stability often arise from pH or temperature variations. To address this:
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., Boc groups degrade ~150–200°C) .
- pH-Dependent Stability Studies: Use buffer systems (e.g., ammonium acetate at pH 6.5 vs. phosphate at pH 8.0) to identify optimal conditions for Boc retention during downstream reactions .
- Controlled Deprotection: Compare trifluoroacetic acid (TFA) vs. HCl/dioxane for selective Boc removal without hydroxymethyl side reactions .
Q. What role does the hydroxymethyl group play in modulating pharmacological activity or reactivity?
Methodological Answer: The hydroxymethyl group’s steric and electronic effects can be studied via:
- Structure-Activity Relationship (SAR): Synthesize analogs with methyl, carboxyl, or halogen substituents and test in biological assays (e.g., enzyme inhibition or receptor binding) .
- Computational Modeling: Perform DFT calculations to assess hydrogen-bonding capacity or steric hindrance in drug-target interactions.
- Stability Profiling: Compare hydrolysis rates of hydroxymethyl vs. acetylated derivatives under physiological conditions (pH 7.4, 37°C) .
Q. How can conflicting data on chiral resolution of this compound be addressed?
Methodological Answer: Chirality disputes may stem from column selection or mobile phase optimization:
- Chiral HPLC Screening: Test columns like Chiralpak AD-H or Lux Cellulose-2 with hexane/isopropanol gradients to resolve enantiomers.
- Derivatization: Convert the compound to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for NMR or LC-MS analysis .
- Circular Dichroism (CD): Correlate elution order with CD spectra to confirm absolute configuration .
Q. What analytical strategies differentiate decomposition products during long-term storage?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), or light (UV 365 nm) for 4–8 weeks.
- LC-MS/MS Profiling: Identify degradation products (e.g., Boc cleavage fragments at m/z 169.1 or hydroxymethyl oxidation to carboxyl) .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under ambient conditions .
Q. How can researchers validate synthetic routes for scalability while maintaining enantiomeric purity?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor Boc protection steps in real time .
- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to isolate enantiopure crystals.
- Pilot-Scale Testing: Compare batch yields (>100 g) and purity metrics (HPLC, chiral SFC) to lab-scale data .
Data Contradiction Analysis
Q. How to address discrepancies in reported Boc deprotection kinetics across studies?
Methodological Answer:
- Replicate Conditions: Standardize reaction parameters (e.g., TFA concentration, temperature) across labs.
- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-limiting steps (e.g., protonation vs. carbocation formation) .
- Cross-Study Meta-Analysis: Compile kinetic data (t½ values) from literature to identify outliers or methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
